![molecular formula C8H9ClN4 B3004150 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1443289-75-5](/img/structure/B3004150.png)
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H9ClN4 . It is a white to brown solid . Pyrazolo[3,4-d]pyrimidines, such as this compound, have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in various studies . For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized in a review, which covers data reported from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can be synthesized through 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 196.64 . The compound should be stored at +4°C .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative in the class of pyrazolo[3,4-d]pyrimidines, known for their synthesis and potential pharmacological activities. For instance, Ogurtsov and Rakitin (2021) described the synthesis of similar compounds, highlighting their role as intermediates for substances with pharmacological properties (Ogurtsov & Rakitin, 2021).
Antiviral and Antitumor Activities
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in antiviral and antitumor activities. Ugarkar et al. (1984) synthesized pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, which also demonstrated notable inhibitory effects on leukemia (Ugarkar et al., 1984).
Anticancer and Anti-Inflammatory Properties
The pyrazolo[3,4-d]pyrimidine scaffold is also explored for its anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of this chemical class (Rahmouni et al., 2016).
Analgesic Activity
In addition to the above, pyrazolo[3,4-d]pyrimidines have been studied for their analgesic activity. Ofitserova et al. (2020) reported on the non-toxic nature and pronounced analgesic activity of newly synthesized 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines (Ofitserova et al., 2020).
Antibacterial Effects
Additionally, compounds in this class have been evaluated for their antibacterial properties. Beyzaei et al. (2017) synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing significant inhibitory effects against various pathogenic bacteria (Beyzaei et al., 2017).
Herbicidal Activity
The chemical class also includes herbicidal applications. Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, which displayed good herbicidal activity against certain plants (Luo et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
This compound interacts with CDK2 by binding to the ATP adenine region of the enzyme, similar to the ligand roscovitine . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s action on the cell cycle pathway can have downstream effects on other pathways related to cell growth and survival.
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has been found to have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) . This suggests that it is capable of binding to the enzyme and strongly inhibiting its activity .
Cellular Effects
In cellular studies, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2/cyclin A2 . It has been found to exert significant inhibitory activity against this enzyme, suggesting that it may bind to the enzyme and inhibit its function . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts a significant alteration in cell cycle progression over time, in addition to inducing apoptosis within HCT cells .
Metabolic Pathways
Given its structural resemblance to the substrates for the enzyme xanthine oxidase, it may interact with this enzyme and potentially affect related metabolic pathways .
Propiedades
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLSHPPSYMWMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
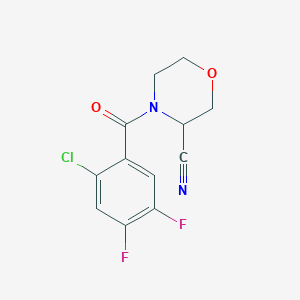
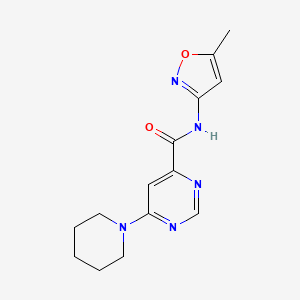
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)
![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

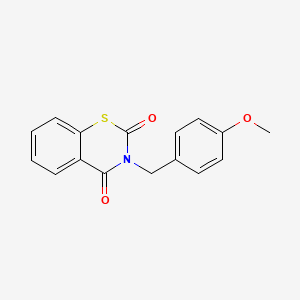
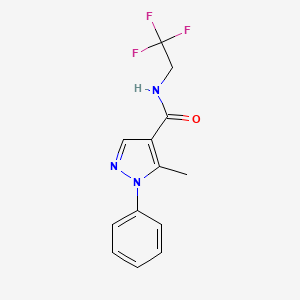
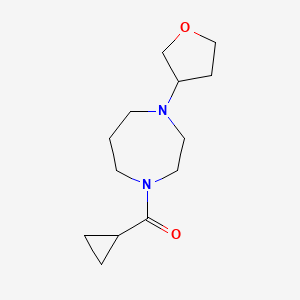
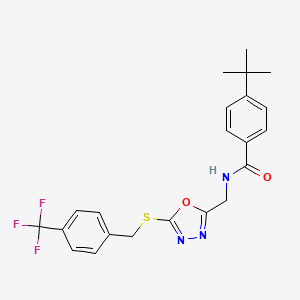
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
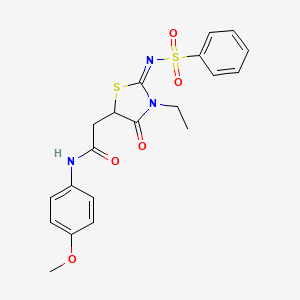
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
